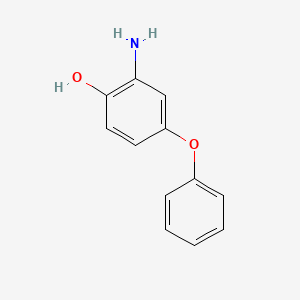

2-Amino-4-phenoxyphenol

Vue d'ensemble

Description

2-Amino-4-phenoxyphenol is an organic compound with the molecular formula C12H11NO2. It is a phenol derivative characterized by an amino group at the second position and a phenoxy group at the fourth position on the benzene ring.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and aromatic stacking . These interactions can lead to changes in the conformation and function of the target molecules, potentially altering cellular processes .

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to the synthesis of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and others .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown cytotoxicity against breast cancer cell lines . This suggests that 2-Amino-4-phenoxyphenol may also have potential anticancer properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature of the environment can affect the rate of reaction and the stability of the compound . Additionally, the presence of other molecules in the environment can influence the compound’s reactivity and its interactions with its targets .

Analyse Biochimique

Cellular Effects

A derivative of phenoxyphenol, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory activity against two hepatocellular carcinoma cell lines, Huh7 and Ha22T . This suggests that 2-Amino-4-phenoxyphenol may also have effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation . This suggests that this compound may also interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

It is known that amino acids, which are structurally similar to this compound, are involved in various metabolic pathways, including the regulation of growth and blood pressure, control of nerve conduction, and others .

Subcellular Localization

The prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing . This suggests that this compound may also have specific subcellular localizations, potentially affecting its activity or function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenoxyphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-nitro-4-phenoxyphenol with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound can be achieved through a semi-continuous or fully continuous process. This involves diazotizing the corresponding anilines in liquid or molten state with aqueous sodium nitrite solution in equimolar amounts to excess hydrochloric acid. The diazonium chloride solution obtained is then introduced into a boiling mixture of sulfuric acid and an aromatic hydrocarbon .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-phenoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron powder and hydrochloric acid are commonly used.

Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenols.

Applications De Recherche Scientifique

2-Amino-4-phenoxyphenol has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- 2-Amino-4-methylphenol

- 2-Amino-4-chlorophenol

- 2-Amino-4-bromophenol

Comparison: 2-Amino-4-phenoxyphenol is unique due to the presence of the phenoxy group, which imparts specific properties such as enhanced thermal stability and flame resistance. In contrast, other similar compounds like 2-Amino-4-methylphenol and 2-Amino-4-chlorophenol may have different substituents that affect their chemical reactivity and applications .

Propriétés

IUPAC Name |

2-amino-4-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYFAQXHLFJZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2995821.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one](/img/structure/B2995822.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995826.png)

![4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2995828.png)

![5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)

![(2-(methylthio)pyridin-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2995833.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)

![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)

![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)